Phanquinone

Catalog No.
S539354
CAS No.
84-12-8
M.F
C12H6N2O2
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phanquinone

CAS Number

84-12-8

Product Name

Phanquinone

IUPAC Name

4,7-phenanthroline-5,6-dione

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H

InChI Key

VLPADTBFADIFKG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4,7-phenanthroline-5,6-dione, c 14574, Entobex, phanquinone, phanquone

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1

The exact mass of the compound Phanquinone is 210.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthrolines - Supplementary Records. It belongs to the ontological category of orthoquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phanquinone, chemically identified as 4,7-phenanthroline-5,6-dione, is a robust ortho-quinone and nitrogen heterocycle that is primarily procured today as a specialized redox mediator, a symmetric bis-chelating bridging ligand, and a fluorogenic pre-column derivatization reagent [1]. It features two carbonyl groups at the 5- and 6-positions of a phenanthroline backbone, enabling it to undergo reversible two-electron reduction to form stable radical anions or dianions [2]. In industrial and analytical procurement, its value is driven by its high chemical stability, its specific reactivity with primary amines, and its rapid electron-transfer kinetics compared to its structural isomers [3].

Substituting 4,7-phenanthroline-5,6-dione with its widely available isomer, 1,10-phenanthroline-5,6-dione, or with common analytical derivatization agents like o-phthaldialdehyde (OPA), leads to critical failures in application-specific performance. In biosensor manufacturing, the 1,10-isomer exhibits slower oxidation kinetics, resulting in unacceptable sensitivity to hematocrit and oxygen variations in whole blood samples [1]. In coordination chemistry, the 1,10-isomer provides an unsymmetrical binding environment (alpha-diimine vs. o-quinone sites), preventing the formation of symmetrical dinuclear metal complexes[2]. Furthermore, while OPA is a standard HPLC derivatization reagent, it produces highly unstable fluorescent adducts, whereas phanquinone yields highly stable derivatives free from fluorescent degradation products, ensuring reproducibility in quantitative workflows[3].

Biosensor Mediator Kinetics: Hematocrit and Oxygen Interference Reduction

In the formulation of biosensor reagent compositions (e.g., for blood glucose monitoring), the oxidation reaction rate of the redox mediator directly impacts the sensor's susceptibility to sample matrix variations. Comparative patent data demonstrates that 4,7-phenanthroline-5,6-dione exhibits a significantly faster oxidation rate than its isomer, 1,10-phenanthroline-5,6-dione [1]. This rapid regeneration of the coenzyme mitigates the slow-reaction-induced sensitivity to molecular oxygen and hematocrit variations that plague the 1,10-isomer[1]. Consequently, 4,7-phenanthroline-5,6-dione is explicitly selected to improve the accuracy of electrochemical biosensors operating in whole blood.

Evidence DimensionSusceptibility to hematocrit and oxygen variations (driven by oxidation rate)
Target Compound Data4,7-phenanthroline-5,6-dione (Fast oxidation rate, low sensitivity to hematocrit/O2)
Comparator Or Baseline1,10-phenanthroline-5,6-dione (Slower oxidation rate, high sensitivity to hematocrit/O2)
Quantified DifferenceThe 4,7-isomer prevents rapid coenzyme depletion and minimizes hematocrit bias compared to the 1,10-isomer.
ConditionsElectrochemical biosensor reagent compositions for whole blood analysis.

For in vitro diagnostic (IVD) manufacturers, selecting the 4,7-isomer over the 1,10-isomer is critical to meeting strict regulatory accuracy standards for blood glucose meters across varying patient hematocrit levels.

HPLC Derivatization Stability: Elimination of Fluorescent Degradation

For the pre-column derivatization of amino acids, phanquinone was statistically compared against the industry-standard rapid reagent o-phthaldialdehyde (OPA). While phanquinone requires more rigorous derivatization conditions (60 °C, pH 8, 60 min), it produces fluorescent adducts with major stability advantages [1]. Unlike OPA, which is notorious for generating unstable derivatives that complicate quantification, phanquinone derivatization results in the complete absence of fluorescent degradation products [1]. This ensures highly reproducible HPLC-fluorescence determination of primary amino acids in pharmaceutical formulations.

Evidence DimensionStability of fluorescent amino acid derivatives
Target Compound DataPhanquinone (High stability, absence of fluorescent degradation products)
Comparator Or Baselineo-phthaldialdehyde (OPA) (Produces unstable fluorescent derivatives)
Quantified DifferenceComplete elimination of fluorescent degradation artifacts with phanquinone.
ConditionsPre-column derivatization for C12 RP-HPLC analysis of amino acids (λex=400 nm, λem=460 nm).

Analytical laboratories and QA/QC departments must prioritize phanquinone when assay reproducibility and derivative stability over time are more critical than raw derivatization speed.

Coordination Symmetry: Symmetrical vs. Unsymmetrical Bridging Ligands

In the synthesis of dinuclear transition metal complexes, the structural symmetry of the bridging ligand dictates the electronic properties of the resulting complex. 4,7-phenanthroline-5,6-dione acts as a symmetrically bis-chelating bridging ligand, enabling the formation of symmetrical dinuclear complexes [1]. In stark contrast, its isomer 1,10-phenanthroline-5,6-dione provides two distinctly different chelating sites (an o-quinone function and an alpha-diimine binding site), forcing the formation of unsymmetrical three-center systems [1].

Evidence DimensionChelating site symmetry for dinuclear bridging
Target Compound Data4,7-phenanthroline-5,6-dione (Symmetrical bis-chelating bridging)
Comparator Or Baseline1,10-phenanthroline-5,6-dione (Unsymmetrical bridging: o-quinone vs. alpha-diimine)
Quantified DifferenceThe 4,7-isomer yields symmetrical metal-ligand-metal architectures; the 1,10-isomer yields unsymmetrical architectures.
ConditionsSynthesis of dinuclear transition metal complexes (e.g., [(acac)2Ru(μ-Q)Ru(acac)2]n).

Procurement of the 4,7-isomer is mandatory for materials scientists and synthetic chemists engineering symmetrical mixed-valence states or symmetrical photophysical properties in dinuclear complexes.

In Vitro Diagnostic Biosensor Manufacturing

Directly leveraging its fast oxidation kinetics and low sensitivity to hematocrit and oxygen variations, 4,7-phenanthroline-5,6-dione is the preferred redox mediator in electrochemical biosensors, such as whole-blood glucose test strips [1]. It ensures reliable coenzyme regeneration and regulatory compliance across diverse patient samples.

Pharmaceutical QA/QC Amino Acid Profiling

Due to its ability to form highly stable fluorescent derivatives without degradation artifacts, phanquinone is utilized as a premium pre-column derivatization reagent for the HPLC-fluorescence determination of primary amino acids in complex pharmaceutical formulations, outperforming standard OPA workflows in reproducibility [2].

Synthesis of Symmetrical Dinuclear Photocatalysts

Acting as a symmetrically bis-chelating bridging ligand, 4,7-phenanthroline-5,6-dione is an essential precursor for synthesizing symmetrical dinuclear transition metal complexes (e.g., ruthenium or copper systems) used in advanced photophysical studies, electron-transfer research, and DNA intercalation assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

210.042927438 Da

Monoisotopic Mass

210.042927438 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ID94IS6N8J

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AX - Other agents against amoebiasis and other protozoal diseases
P01AX04 - Phanquinone

Other CAS

84-12-8

Wikipedia

Phanquinone

Dates

Last modified: 08-15-2023
1: Gotti R, Gioia MG, Gatti R, Cavrini V. Phanquinone as a suitable derivatization reagent in micellar electrokinetic chromatography and HPLC analysis of amino acids. J Sep Sci. 2006 Jun;29(9):1259-67. PubMed PMID: 16833084.
2: COUDERT J, GARIN JP. [Trial treatment of hepatic distomiasis in humans with 4,7-phenanthroline-5, 6-quinone (11,925 c. or entobex Ciba)]. Lyon Med. 1959 Mar 22;91(12):527-30 passim. French. PubMed PMID: 13643031.
3: Gatti R, Gioia MG, Andreatta P, Pentassuglia G. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. J Pharm Biomed Anal. 2004 Apr 16;35(2):339-48. PubMed PMID: 15063467.
4: Shabir GA, Forrow NJ. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. J Chromatogr Sci. 2005 Apr;43(4):207-12. PubMed PMID: 15975237.
5: Gioia MG, Gatti R, Minarini A. LC determination of leuprolide component amino acids in injectable solution by phanquinone pre-column derivatization labelling procedure. J Pharm Biomed Anal. 2005 Apr 29;37(5):1135-41. PubMed PMID: 15862697.
6: Gatti R, Gioia MG. Liquid chromatographic fluorescence determination of amino acids in plasma and urine after derivatization with phanquinone. Biomed Chromatogr. 2008 Feb;22(2):207-13. PubMed PMID: 18004736.
7: Freyvogel TA, Gyr K. [Diarrhea caused by parasites]. Z Gastroenterol Verh. 1982 Apr;17:83-90. German. PubMed PMID: 6191465.
8: Chaiyabutr N, Tesprateep T, Loypetjra P, Pichaicharnarong A. Urinary bladder effects after oral dosages of the antidiarrhoeal drug (clioquinol/phanquinone/oxyphenonium bromide) in experimental dogs. J Med Assoc Thai. 1985 Dec;68(12):649-53. PubMed PMID: 2937868.
9: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: effect on metabolic activities of Escherichia coli and Staphylococcus aureus. Microbios. 1981;30(119):7-18. PubMed PMID: 7029215.
10: ANGIONI G. [Preliminary note on the therapy of intestinal amebiasis with phenanthroline-quinone derivatives (entobex)]. Minerva Med. 1958 Jun 20;49(49):2463-7. Italian. PubMed PMID: 13565687.
11: TALAAT SM. Intestinal amoebiasis, its treatment with entobex and mexaform. J Egypt Med Assoc. 1961;44:569-72. PubMed PMID: 13919297.
12: MARETIC Z. [Treatment of amebiasis and other intestinal affections wth entobex]. Ann Soc Belg Med Trop (1920). 1959 Oct 31;39:653-62. French. PubMed PMID: 14421017.
13: Agrawal A, Maitra SC, Sagar P. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200. J Commun Dis. 1991 Mar;23(1):66-70. PubMed PMID: 1918871.
14: GHOSH PK, GUPTA S. Entobex in amoebiasis. Ann Biochem Exp Med. 1960;20(Suppl):461-3. PubMed PMID: 13898236.
15: Mett H, Gyr K, Zak O, Vosbeck K. Duodeno-pancreatic secretions enhance bactericidal activity of antimicrobial drugs. Antimicrob Agents Chemother. 1984 Jul;26(1):35-8. PubMed PMID: 6236746; PubMed Central PMCID: PMC179912.
16: Degen PH, Brechbühler S, Schäublin J, Riess W. The determination of phanquone in biological material by gas-liquid chromatography. J Chromatogr. 1976 Apr 7;118(3):363-70. PubMed PMID: 3515.
17: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: chelating properties in relation to mode of action against Escherichia coli and Staphylococcus aureus. Microbios. 1980;29(116):109-25. PubMed PMID: 7022141.

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